molecular formula C14H15IN4O3 B11707682 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11707682
M. Wt: 414.20 g/mol
InChI Key: NJNRSFITTHNFIQ-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used in the synthesis of coordination compounds and metal complexes, which are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter the function of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the iodine atom in N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide makes it unique and may impart distinct properties compared to its analogs .

Properties

Molecular Formula

C14H15IN4O3

Molecular Weight

414.20 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15IN4O3/c1-19-8-11(15)13(18-19)14(20)17-16-7-9-4-5-10(21-2)6-12(9)22-3/h4-8H,1-3H3,(H,17,20)/b16-7+

InChI Key

NJNRSFITTHNFIQ-FRKPEAEDSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)I

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.